molecular formula C8H5Cl2N5O4 B12919693 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide

2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide

Cat. No.: B12919693
M. Wt: 306.06 g/mol
InChI Key: DWJKFVMNTFHRSR-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichloroacetamide group attached to a triazole ring, which is further connected to a nitrofuran moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkynes or azides under controlled conditions.

    Attachment of the Nitrofuran Moiety: The nitrofuran group can be introduced through a nucleophilic substitution reaction using a nitrofuran derivative and a suitable leaving group.

    Introduction of the Dichloroacetamide Group: The final step involves the reaction of the intermediate compound with dichloroacetyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The dichloroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. The triazole ring can interact with enzymes or receptors, modulating their activity. The dichloroacetamide group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl)acetamide: Similar structure but with a different triazole ring position.

    Nitrofurantoin: A well-known nitrofuran antibiotic with similar antimicrobial properties.

    Metronidazole: Another nitro-containing compound with antimicrobial activity.

Uniqueness

2,2-Dichloro-N-(1-(5-nitrofuran-2-yl)-1H-1,2,3-triazol-4-yl)acetamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to generate ROS and interact with specific molecular targets makes it a promising candidate for various applications.

Properties

Molecular Formula

C8H5Cl2N5O4

Molecular Weight

306.06 g/mol

IUPAC Name

2,2-dichloro-N-[1-(5-nitrofuran-2-yl)triazol-4-yl]acetamide

InChI

InChI=1S/C8H5Cl2N5O4/c9-7(10)8(16)11-4-3-14(13-12-4)5-1-2-6(19-5)15(17)18/h1-3,7H,(H,11,16)

InChI Key

DWJKFVMNTFHRSR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])N2C=C(N=N2)NC(=O)C(Cl)Cl

Origin of Product

United States

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